2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(4-chlorophenyl)benzamide
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Overview
Description
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE is a complex organic compound that features a benzothiadiazole core, a sulfonamide group, and chlorinated phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This is followed by the introduction of the sulfonamide group and the chlorinated phenyl rings. Common reagents used in these reactions include sulfonyl chlorides, chlorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-3-METHYLBUTANOIC ACID
- N-(2-PHENOXYPHENYL)-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
- 4-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]-N-[2-(4-CHLOROPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE
Uniqueness
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H12Cl2N4O3S2 |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C19H12Cl2N4O3S2/c20-11-4-7-13(8-5-11)22-19(26)14-10-12(21)6-9-15(14)25-30(27,28)17-3-1-2-16-18(17)24-29-23-16/h1-10,25H,(H,22,26) |
InChI Key |
QLTZXVZHXIXXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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